molecular formula C15H13BrFNO B11946818 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide CAS No. 853317-26-7

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide

Cat. No.: B11946818
CAS No.: 853317-26-7
M. Wt: 322.17 g/mol
InChI Key: CGWPBLDZBAOEDU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C14H12BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the amide bond between the benzoyl group and the ethylphenylamine.

These reactions are usually carried out under controlled conditions, using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and fluorinated benzoic acids, while reduction may produce corresponding amines.

Scientific Research Applications

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-ethylphenyl)nicotinamide
  • 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.

Properties

CAS No.

853317-26-7

Molecular Formula

C15H13BrFNO

Molecular Weight

322.17 g/mol

IUPAC Name

5-bromo-N-(2-ethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13BrFNO/c1-2-10-5-3-4-6-14(10)18-15(19)12-9-11(16)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

CGWPBLDZBAOEDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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